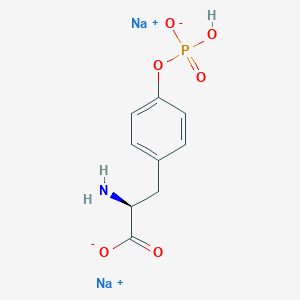
2',5'-Dichloro-3,5-dimethyl-2,4'-bipyridine
Übersicht
Beschreibung
2’,5’-Dichloro-3,5-dimethyl-2,4’-bipyridine is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with chlorine atoms at the 2’ and 5’ positions and methyl groups at the 3 and 5 positions. It has a molecular formula of C12H10Cl2N2 and a molecular weight of 253.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-3,5-dimethyl-2,4’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of significant quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,5’-Dichloro-3,5-dimethyl-2,4’-bipyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Hydrogen gas with palladium catalysts.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of bipyridinium salts.
Reduction: Formation of partially or fully hydrogenated bipyridines.
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’,5’-Dichloro-3,5-dimethyl-2,4’-bipyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2’,5’-Dichloro-3,5-dimethyl-2,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in redox chemistry .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Known for its strong coordination ability with metals, widely used in catalysis.
4,4’-Bipyridine: Used in the formation of supramolecular structures and materials science.
2,3’-Bipyridine: Less common but studied for its unique coordination properties.
Uniqueness: 2’,5’-Dichloro-3,5-dimethyl-2,4’-bipyridine stands out due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over coordination environments and reactivity.
Eigenschaften
IUPAC Name |
2,5-dichloro-4-(3,5-dimethylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-7-3-8(2)12(16-5-7)9-4-11(14)15-6-10(9)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQBMVHISVGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242271.png)
![(4-Methoxyphenyl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B8242274.png)

![2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8242288.png)






![2-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8242340.png)

